Ocellatin-5
CAS No.:
Cat. No.: VC3677554
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Chemical Structure and Primary Sequence
Ocellatin-5 is a 21-amino acid peptide with the following sequence:
Ala-Val-Leu-Asp-Ile-Leu-Lys-Asp-Val-Gly-Lys-Gly-Leu-Leu-Ser-His-Phe-Met-Glu-Lys-Val
This can be represented in single-letter amino acid code as:
The peptide carries a net positive charge at physiological pH, which is a characteristic feature of antimicrobial peptides that facilitates their interaction with negatively charged microbial membranes . The strategic distribution of charged residues contributes to its amphipathic nature, which is crucial for its antimicrobial function .
Source and Isolation
Ocellatin-5 was isolated from the skin secretions of Leptodactylus labyrinthicus, part of the Leptodactylidae family of frogs endemic to South America . The isolation of these peptides typically involves collection of skin secretions followed by chromatographic separation and identification through techniques such as mass spectrometry and Edman degradation .
Unlike some other amphibian-derived peptides, ocellatins are found exclusively in the Leptodactylus genus, with different species producing unique variants of these peptides . To date, approximately 28 ocellatin peptide sequences have been described from 10 different species within this genus .
Structural Characteristics and Conformation
Secondary Structure
Ocellatin-5, like other members of the ocellatin family, adopts an α-helical conformation in membrane-mimetic environments . This structural feature is essential for its antimicrobial activity, as it allows the peptide to interact with and disrupt microbial membranes .
Nuclear Magnetic Resonance (NMR) spectroscopy studies on related ocellatin peptides have demonstrated significant helical content in membrane-mimetic environments, including trifluoroethanol (TFE), dodecylphosphocholine (DPC), and sodium dodecyl sulfate (SDS) micelles . Although specific NMR data for Ocellatin-5 isn't detailed in the search results, the structural patterns observed in other ocellatins likely apply given their sequence similarities.
Conserved Residues
Analysis of Ocellatin-5's structure reveals highly conserved residues common to the ocellatin family, including Gly1, Asp4, Lys7, and Lys11 . These conserved positions are crucial for maintaining the functional and structural integrity of the peptide .
Amphipathicity
A key structural feature of Ocellatin-5 is its amphipathic nature, where hydrophobic and hydrophilic residues are spatially organized on opposite faces of the α-helix . This amphipathicity is essential for the peptide's ability to interact with bacterial membranes while showing selectivity toward microbial rather than mammalian cells .
Comparison with Other Ocellatin Peptides
Ocellatin-5 shares significant sequence similarities with other members of the ocellatin family. The table below presents a comparative analysis of Ocellatin-5 and related ocellatin peptides:
This comparison reveals that while Ocellatin-5 shares important structural features with other family members, it possesses unique characteristics that may contribute to its specific antimicrobial profile .
Biological Activities
Antimicrobial Properties
Ocellatin-5, like other ocellatin peptides, demonstrates antimicrobial activity against various pathogens. The efficacy of ocellatin peptides against bacterial pathogens is determined by several factors, including their cationic charge, hydrophobicity, helicity, and amphipathicity .
Although the search results don't provide specific minimum inhibitory concentration (MIC) values for Ocellatin-5 against particular bacterial strains, other ocellatin peptides have shown activity against both Gram-negative bacteria (including Escherichia coli, Klebsiella pneumoniae, and Salmonella species) and Gram-positive bacteria (such as Staphylococcus aureus) .
The antimicrobial efficacy of ocellatin peptides is often influenced by their structural features. For instance, the dynamic interplay between peptide cationic charge, hydrophobicity, helicity, and amphipathicity significantly impacts their inhibitory activity against bacterial membranes .
Specificity and Selectivity
A valuable characteristic of Ocellatin-5 and related peptides is their selectivity for microbial cells over mammalian cells . This selectivity arises from differences in membrane composition between bacterial and mammalian cells, with bacterial membranes typically containing more negatively charged phospholipids that attract the cationic peptides .
For therapeutic applications, this selectivity is crucial as it potentially allows for antimicrobial efficacy without significant toxicity to host cells .
Mechanism of Action
Membrane Interaction
The primary mechanism of action for Ocellatin-5, like most antimicrobial peptides, involves interaction with and disruption of microbial membranes . The peptide's cationic nature allows it to bind electrostatically to the negatively charged surface of bacterial membranes .
Studies on related ocellatin peptides have shown that they interact with both zwitterionic (mammalian-like) and anionic (bacteria-like) membrane models, but with greater affinity for the latter . This preferential binding to bacterial membrane models further supports their selectivity for microbial targets.
Membrane Disruption
Once bound to the microbial membrane, Ocellatin-5 is believed to disrupt membrane integrity through various mechanisms, including pore formation, membrane thinning, or carpet-like disruption . The amphipathic α-helical structure of the peptide facilitates its insertion into the membrane, leading to increased permeability and eventual cell death .
Research on related ocellatin peptides indicates a direct correlation between membrane-disruptive properties and antimicrobial activities . For example, studies on ocellatin-F1, ocellatin-LB1, and ocellatin-LB2 demonstrated that their antimicrobial potency correlates with their ability to interact with and disrupt membranes .
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